Leurubicin is classified as an anthracycline, a class of drugs known for their ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. It is derived from microbial sources, specifically from the bacterium Micromonospora species, which are known to produce various bioactive compounds. The compound is structurally related to doxorubicin but possesses distinct modifications that influence its pharmacological properties.
The synthesis of Leurubicin involves several steps that can be categorized into two main approaches: total synthesis and semi-synthesis from natural precursors.
Leurubicin has a complex molecular structure characterized by a tetracyclic ring system with a sugar moiety attached.
Leurubicin undergoes various chemical reactions relevant to its mechanism of action:
The primary mechanism by which Leurubicin exerts its anti-cancer effects involves:
Leurubicin exhibits several key physical and chemical properties:
Leurubicin is primarily used in oncology for treating various cancers:
Epirubicin exerts its primary cytotoxic effects through reversible intercalation into DNA base pairs. The planar anthracycline ring inserts between adjacent guanine-cytosine (G-C) nucleotides, stabilized by hydrogen bonding between the daunosamine sugar moiety and the DNA minor groove [1]. This intercalation induces significant topological stress by unwinding the DNA helix (average unwinding angle: 12° per bound molecule), subsequently impeding DNA replication and transcription [1] [5].
Concomitantly, epirubicin stabilizes the TOP2A-DNA cleavage complex ("topoisomerase II poisoning"), preventing DNA religation after double-strand breaks. The drug's binding affinity for TOP2A (Kd = 0.45 μM) is approximately 1.8-fold lower than doxorubicin due to axial-to-equatorial reorientation of its C4' hydroxyl group, resulting in distinct interaction dynamics with the TOP2A ATP-binding domain [5]. This stereochemical distinction contributes to epirubicin's reduced cardiotoxicity while maintaining equivalent antitumor efficacy at equimolar doses.
Table 1: Comparative DNA/Enzyme Binding Parameters of Anthracyclines
Parameter | Epirubicin | Doxorubicin | Measurement Method |
---|---|---|---|
DNA Binding Constant (Kd, μM) | 0.83 ± 0.11 | 0.52 ± 0.09 | Fluorescence Quenching |
TOP2A Inhibition IC50 (μM) | 0.98 | 0.67 | DNA Relaxation Assay |
Unwinding Angle (°) | 12.1 | 12.3 | Circular Dichroism |
Cleavage Complex Stability (t1/2, min) | 42 | 58 | Electrophoretic Mobility Shift |
The quinone moiety of epirubicin undergoes enzymatic one-electron reduction primarily via mitochondrial Complex I (NADH dehydrogenase) to form semiquinone radicals [7]. This reduction occurs at clinically relevant concentrations (0.1-1.0 μM), with cardiac mitochondria demonstrating 1.5-fold higher reduction rates than hepatic counterparts due to tissue-specific enzyme expression [2] [7]. The semiquinone intermediate subsequently reduces molecular oxygen to superoxide anion (O2•-), regenerating the parent quinone and establishing a redox cycle.
Controversy persists regarding redox cycling significance at therapeutic doses. Recent studies indicate that epirubicin generates 40% less superoxide per mole compared to doxorubicin due to accelerated semiquinone disproportionation rather than oxygen reactivity [2] [6]. Yeast transcriptomic analyses reveal compensatory upregulation of antioxidant genes (GPX1, TRR2, SRX1) during chronic exposure, confirming oxidative stress induction [6]. This adaptive response depletes cellular reducing equivalents (NADPH, glutathione), ultimately causing oxidative damage to membrane lipids and mitochondrial DNA.
Table 2: Redox Cycling Parameters of Anthracyclines in Cardiac Mitochondria
Parameter | Epirubicin | Doxorubicin | Experimental System |
---|---|---|---|
Semiquinone Stability (t1/2, ms) | 32 ± 4 | 48 ± 6 | EPR Spectroscopy |
O2 Consumption Rate (nmol/min/mg) | 86 ± 9 | 116 ± 12 | Polarographic Measurement |
H2O2 Yield (μM/μM drug) | 0.74 | 1.12 | Amplex Red Assay |
Complex I Inhibition Threshold (μM) | >50 | >30 | NADH Oxidation Assay |
Epirubicin disrupts chromatin architecture through histone eviction independently of topoisomerase inhibition. At submicromolar concentrations (0.34 μM), it enhances nucleosome turnover by 70% in promoter regions, particularly displacing H2A/H2B dimers via intercalation-induced torsional stress [1] [8]. This eviction exposes DNA damage sites and facilitates apoptosis-related gene transcription.
Recent evidence identifies epirubicin as a selective HDAC1 inhibitor (IC50 = 1.7 μM) that increases histone H3K27 acetylation by 3.2-fold in leukemia cells [8]. Chromatin immunoprecipitation demonstrates enriched acetylation at promoters of tumor suppressor genes (CDKN1A, BAX), coinciding with their transcriptional upregulation. This epigenetic modulation synergizes with DNA damage to induce ferroptosis through iron metabolism dysregulation, as evidenced by 2.3-fold increased transferrin receptor expression and glutathione depletion in treated cells [8].
Table 3: Epigenetic Effects of Low-Dose Epirubicin (0.5 μM)
Epigenetic Parameter | Change vs. Control | Detection Method | Biological Consequence |
---|---|---|---|
H3K27ac Enrichment at BAX | +310% ± 45% | ChIP-qPCR | Apoptosis Induction |
Nucleosome Occupancy (Genome-wide) | -42% ± 8% | MNase-Seq | Chromatin Accessibility |
HDAC1 Activity | -68% ± 12% | Fluorometric Assay | Transcriptional Activation |
Ferroptosis Markers (ACSL4, TfR1) | +280% ± 65% | Western Blot | Iron-Dependent Cell Death |
Multidrug resistance primarily involves ATP-binding cassette (ABC) transporters that actively efflux epirubicin. P-glycoprotein (ABCB1) confers 45-fold resistance by hydrolyzing ATP to extrude protonated epirubicin at the plasma membrane (Km = 8.3 μM) [4] [9]. Breast cancer resistance protein (ABCG2) exhibits even higher epirubicin affinity (Km = 4.1 μM), transporting glucuronidated metabolites that retain cytotoxicity [4]. Transporter expression inversely correlates with intracellular drug accumulation (R = -0.87, p < 0.001), as quantified in hepatocellular carcinoma biopsies.
Genomic adaptations include TOP2A amplification (observed in 28% of resistant tumors), which saturates epirubicin binding sites and maintains DNA decatenation activity [1]. Mutations in the TOP2A DNA-gate domain (R487K, D543N) reduce drug-binding affinity by 15-fold while preserving enzymatic function. Resistance reversal strategies include:
Table 4: Resistance Factors and Reversal Efficacy in Epirubicin-Resistant Models
Resistance Mechanism | Prevalence (%) | Resistance Factor | Reversal Agent Efficacy |
---|---|---|---|
ABCB1 Overexpression | 52 | 45.2 ± 6.7 | Tariquidar (RF = 1.8) |
ABCG2 Amplification | 34 | 28.9 ± 4.3 | Ko143 (RF = 2.3) |
TOP2A Mutations | 28 | 22.4 ± 3.1 | Aclarubicin (RF = 4.1) |
TOP2B Overexpression | 17 | 12.6 ± 2.8 | Dexrazoxane (RF = 3.7) |
RF = Resistance Factor reduction; Data from in vitro resistance models
The multifaceted activity of epirubicin demonstrates intricate interdependence between DNA damage, redox stress, and epigenetic regulation. Its stereospecific properties confer distinct pharmacodynamic advantages over classical anthracyclines, while resistance mechanisms highlight vulnerabilities for combinatorial targeting. Ongoing structural optimization focuses on mitigating efflux transport without compromising topoisomerase inhibition.
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